molecular formula C13H12ClN3O2 B1663335 Necrostatin 2 racemate

Necrostatin 2 racemate

カタログ番号: B1663335
分子量: 277.70 g/mol
InChIキー: WIKGAEMMNQTUGL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

ネクロスタチン 2 ラセミ体は、インドール誘導体の形成を含む一連の化学反応によって合成されます。合成経路は通常、次の手順を含みます。

工業的製造方法

ネクロスタチン 2 ラセミ体の工業的製造は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、収率と純度を最大化する反応条件の最適化が含まれます。 一般的に使用される溶媒には、ジメチルスルホキシド (DMSO) とエタノールが含まれ、反応は通常、制御された温度と圧力条件下で行われます .

化学反応の分析

反応の種類

ネクロスタチン 2 ラセミ体は、次のものを含むいくつかの種類の化学反応を起こします。

一般的な試薬と条件

主な生成物

これらの反応から生成される主な生成物には、ネクロスタチン 2 ラセミ体のさまざまな誘導体があり、さらなる研究開発に使用できます .

科学的研究への応用

ネクロスタチン 2 ラセミ体は、次のものを含む幅広い科学的研究への応用があります。

    化学: RIPK1の阻害とネクロプトーシスへの影響を研究するためのツール化合物として使用されます。

    生物学: 細胞生物学では、プログラムされた細胞死のメカニズムを調査し、さまざまな細胞プロセスにおけるRIPK1の役割を研究するために使用されます。

    医学: 神経変性疾患、炎症性疾患、特定のがんなど、ネクロプトーシスに関連する疾患の治療における潜在的な治療用途について調査されています。

    産業: ネクロプトーシス関連経路を標的とする新しい薬剤や治療薬の開発に役立ちます.

科学的研究の応用

Necrostatin-2 racemate (Nec-1s), also known as 7-Cl-O-Nec-1, is a stable variant of Necrostatin-1 and a potent and specific receptor-interacting protein kinase 1 (RIPK1) inhibitor . It lacks the IDO-targeting effect and exhibits >1000-fold more selectivity for RIPK1 than other human kinases . Nec-1s is effective in reducing brain injuries and possesses advantageous pharmacokinetic and pharmacodynamic characteristics compared to Nec-1, along with a superior safety profile for reduced in vivo and in vitro toxicity .

Scientific Research Applications

Necrostatin-2 racemate is primarily utilized in scientific research to study necroptosis and its related pathways. Necroptosis is a form of programmed cell death that has implications in various diseases, including inflammatory, cardiovascular, and neurological diseases .

RIPK1 Inhibition

  • Nec-1s is a highly selective inhibitor of RIPK1 kinase activity, making it a valuable tool for studying the role of RIPK1 in necroptosis and other cellular processes .
  • It binds to the hydrophobic pocket of the kinase domain near the ATP-binding active center, causing RIPK1 to adopt an inactive conformation .

In vitro Studies

  • Nec-1s is used in cell experiments to inhibit necroptosis in various cell lines .
  • It has been shown to be a potent inhibitor of RIPK1 and cellular necroptosis while lacking IDO inhibitory activity .

In vivo Studies

  • Nec-1s is effective in reducing brain injuries in animal models .
  • It has demonstrated a protective effect against TNF-induced systemic inflammatory response syndrome (SIRS) without a sensitizing effect .
  • Nec-1s possesses several advantageous pharmacokinetic and pharmacodynamic characteristics in comparison to Nec-1 and a superior safety profile for reduced in vivo and in vitro toxicity .

Disease Models

  • Nec-1 has shown potential in protecting against complications of coronavirus disease 2019 (COVID-19) .
  • It has been investigated for its protective effect on neonatal brain injury after hypoxia-ischemia (HI) through attenuation of necroptosis-associated damage .
  • In a mouse model of intracerebral hemorrhage, Nec-1 administration reduced hematoma volume, neuronal cell death, reactive astrogliosis, and neurovascular injury, leading to improved neurological outcomes .
  • Necrostatin-1 abrogated the mouse motor neuron loss in ALS .
  • Combined treatment of necroptosis inhibitor Necrostatin-1 and apoptosis inhibitor zVAD led to reduced infarct size .
  • In a mouse model of cardiac IRI, Necrostatin-1 administration reduced infarct size, inhibited RIPK1/RIPK3 phosphorylation, and significantly reduced cell death .
  • TNF-induced Systemic Inflammatory Response Syndrome (SIRS): this compound (6 mg/kg, i.v.) was administered once to protect against TNF-induced SIRS without a sensitizing effect .
  • Intracerebral Hemorrhage: In a mouse model, Necrostatin-1 administration significantly reduced hematoma volume, neuronal cell death, reactive astrogliosis, and neurovascular injury, leading to improved neurological outcomes .
  • Myocardial Cell Death: Necrostatin-1 was shown to inhibit myocardial cell death and reduce infarct size in the isolated perfused heart of guinea pigs . The combined treatment of necroptosis inhibitor Necrostatin-1 and apoptosis inhibitor zVAD led to reduced infarct size .
  • Cardiac Ischemia/Reperfusion Injury (IRI): In a mouse model of cardiac IRI, Necrostatin-1 administration reduced infarct size, inhibited RIPK1/RIPK3 phosphorylation, and significantly reduced cell death .

作用機序

ネクロスタチン 2 ラセミ体は、RIPK1を特異的に阻害することでその効果を発揮します。RIPK1の阻害は、キナーゼの自己リン酸化を防ぎ、ネクロプトーシスシグナル伝達経路を遮断します。 この阻害は非常に選択的で、ネクロスタチン 2 ラセミ体は、他のキナーゼに比べてRIPK1に対して1000倍以上選択的です . 関与する分子標的には、ネクロプトーシス経路の主要な成分であるRIPK1、RIPK3、および混合系キナーゼドメイン様タンパク質(MLKL)が含まれます .

類似化合物の比較

類似化合物

独自性

ネクロスタチン 2 ラセミ体は、RIPK1に対する高い特異性とIDO標的効果の欠如のために独特です。 これは、ネクロプトーシスを研究し、この経路を標的とする治療薬を開発するための貴重なツールです .

類似化合物との比較

Similar Compounds

Uniqueness

This compound is unique due to its high specificity for RIPK1 and its lack of IDO-targeting effects. This makes it a valuable tool for studying necroptosis and for developing therapeutic agents targeting this pathway .

生物活性

Necrostatin 2 racemate (Nec-2) is a significant compound in the field of cell death research, specifically as an inhibitor of necroptosis. This article provides a comprehensive overview of its biological activity, mechanisms of action, and implications in various disease models.

Overview of this compound

Necrostatin 2 is a racemic mixture that primarily functions as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis—a regulated form of necrotic cell death. The compound has an effective concentration (EC50) of approximately 50 nM , indicating its potency in inhibiting necroptosis in vitro .

Key Characteristics:

  • Chemical Structure : Racemic mixture of Necrostatin-2.
  • Target : RIPK1 autophosphorylation.
  • Mechanism : Inhibits necroptosis by preventing RIPK1 activation, which is essential for the necrosome formation and subsequent cell death .

Necrostatin 2 inhibits RIPK1, thereby blocking the downstream signaling pathways that lead to necroptosis. This inhibition occurs through a competitive mechanism where Nec-2 binds to the kinase domain of RIPK1, preventing its autophosphorylation and activation.

Key Pathways Involved:

  • TNF-alpha Signaling : Necrostatin 2 effectively disrupts TNF-alpha-induced necroptosis, particularly in FADD-deficient Jurkat T cells .
  • Caspase Independence : Unlike apoptosis, necroptosis does not require caspase activity, making Nec-2 a critical tool for studies focused on caspase-independent cell death mechanisms.

In Vitro Studies

Numerous studies have demonstrated the efficacy of Necrostatin 2 in various cell lines and experimental setups:

StudyCell LineTreatmentOutcome
Jurkat T CellsTNF-alpha + Nec-2Inhibition of necroptosis observed
AML CellsNec-2 + ItacitinibReduced engraftment in xenograft models
Various Cancer Cell LinesNec-2Significant reduction in cell viability under necrotic conditions

In Vivo Applications

Research has also explored the therapeutic potential of Necrostatin 2 in animal models:

  • Ischemic Stroke Model : In vivo studies indicated that Nec-2 administration reduced neuronal death and improved outcomes following ischemic injury, suggesting its potential as a neuroprotective agent .
  • Cancer Models : In xenograft models involving acute myeloid leukemia (AML), treatment with Nec-2 showed promise in enhancing the efficacy of immunotherapeutic approaches by reducing tumor burden .

Case Study 1: Neuroprotection in Ischemia

In a controlled study involving a rodent model of ischemic stroke, administration of Necrostatin 2 resulted in significant reductions in infarct size and improved neurological scores compared to controls. This highlights its potential for therapeutic intervention in stroke-related injuries.

Case Study 2: Cancer Therapy Enhancement

In experiments using AML xenografts, co-treatment with Nec-2 and immune effector cells demonstrated enhanced anti-tumor activity. This suggests that combining RIPK1 inhibition with immunotherapy could provide a novel approach to treating resistant cancers .

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which Necrostatin 2 racemate inhibits necroptosis, and how does it differ from other RIPK1 inhibitors?

this compound (Nec-1S) selectively inhibits RIPK1 (Receptor-Interacting Serine/Threonine-Protein Kinase 1) by binding to its kinase domain, thereby blocking downstream necroptosis signaling. Unlike Necrostatin-1, it lacks off-target effects on IDO (indoleamine 2,3-dioxygenase), enhancing specificity . Its EC50 of 50 nM in necroptosis assays underscores its potency compared to non-specific kinase inhibitors . Methodologically, researchers should validate RIPK1 inhibition using kinase activity assays (e.g., ADP-Glo™) and confirm necroptosis suppression via cell viability assays (e.g., Annexin V/PI staining) in TNF-α/CHX/z-VAD-treated models .

Q. How should researchers verify the purity and stability of this compound in experimental setups?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended to confirm purity (>99%) and assess racemate stability under storage conditions (e.g., -20°C in DMSO). Batch-specific certificates of analysis (CoA) from suppliers should include retention time, peak area ratios, and absence of degradation products . For long-term studies, stability tests under experimental conditions (e.g., cell culture media, pH variations) should precede main assays .

Q. What are the standard in vitro protocols for determining the EC50 of this compound in necroptosis inhibition?

A typical protocol involves:

  • Treating HT-29 or L929 cells with TNF-α (10 ng/mL), cycloheximide (1 µg/mL), and z-VAD-FMK (20 µM) to induce necroptosis.
  • Titrating this compound (0–100 nM) for 24–48 hours.
  • Quantifying cell viability via MTT or Sytox Green assays. EC50 values are calculated using nonlinear regression (e.g., GraphPad Prism). Include controls for RIPK1-independent cell death (e.g., caspase-dependent apoptosis) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound efficacy across different cell lines or in vivo models?

Discrepancies may arise from variations in RIPK1 expression, metabolic stability, or enantiomer-specific effects. To address this:

  • Perform RIPK1 knockdown/knockout controls to confirm on-target effects.
  • Use chiral HPLC to verify enantiomer ratios in racemate batches, as metabolic conversion (e.g., in liver microsomes) may alter efficacy .
  • Compare results across multiple models (e.g., murine vs. human-derived cells) and validate with orthogonal assays (e.g., Western blot for phosphorylated MLKL) .

Q. What experimental design considerations are critical when studying this compound in combination therapies?

When combining with apoptosis inducers (e.g., TRAIL) or chemotherapeutics:

  • Optimize dosing schedules to avoid antagonism; pre-treatment with Nec-1S may block necroptosis but sensitize cells to apoptosis.
  • Use isobologram analysis to assess synergy/additivity.
  • Monitor off-target effects via transcriptomic profiling (e.g., RNA-seq for inflammatory markers) to rule out IDO activation .

Q. How does the metabolic stability of this compound impact its pharmacokinetic (PK) profile in preclinical studies?

Racemate metabolism can differ between enantiomers, affecting bioavailability. Key steps include:

  • Conducting in vitro microsomal stability assays (human/mouse liver microsomes) with LC-MS/MS to quantify enantiomer-specific clearance.
  • Simulating PK using PBPK modeling to adjust dosing regimens.
  • Monitoring plasma concentrations in vivo via tandem mass spectrometry, as racemate CLintapp may overestimate low-clearance enantiomer persistence .

Q. What strategies are recommended for integrating this compound into studies of PANoptosis (combined apoptosis, necroptosis, and pyroptosis)?

To dissect PANoptosis pathways:

  • Use Nec-1S alongside caspase inhibitors (z-VAD) and pyroptosis blockers (disulfiram).
  • Employ single-cell RNA sequencing to map transcriptional changes in pathway-specific markers (e.g., caspase-8 for apoptosis, MLKL for necroptosis).
  • Validate findings in RIPK1-deficient models to isolate Nec-1S-specific effects .

Q. Methodological Resources

  • Data Analysis : Use tools like GraphPad Prism for dose-response curves and R/Bioconductor for omics data. Apply mixed-effects models to account for batch variability in racemate studies .
  • Reporting Standards : Follow journal guidelines (e.g., British Journal of Pharmacology) for detailed experimental protocols, including chiral analysis and stability data in supplementary materials .

特性

IUPAC Name

5-[(7-chloro-1H-indol-3-yl)methyl]-3-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2/c1-17-12(18)10(16-13(17)19)5-7-6-15-11-8(7)3-2-4-9(11)14/h2-4,6,10,15H,5H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKGAEMMNQTUGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(NC1=O)CC2=CNC3=C2C=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Necrostatin 2 racemate
Necrostatin 2 racemate
Necrostatin 2 racemate
Necrostatin 2 racemate
Necrostatin 2 racemate
Necrostatin 2 racemate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。